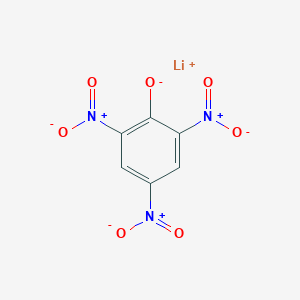
Lithium picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium picrate is a useful research compound. Its molecular formula is C6H2LiN3O7 and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Applications
Lithium picrate is commonly utilized in electrochemical studies due to its ability to form stable complexes with lithium ions.
- Conductivity Studies : Research has demonstrated that this compound exhibits significant electrical conductivity when dissolved in various solvents such as acetonitrile and methanol. This property makes it a valuable component in the development of polymer gel electrodes for electrochemical analysis .
- Ion Behavior : In electrochemistry, this compound is used to study lithium ion behavior, which is critical for the advancement of lithium-ion batteries (LIBs). Its role as a lithium source aids in understanding the mechanisms of ion transport and intercalation processes within battery materials .
Ion Extraction Techniques
This compound plays a crucial role in the extraction and separation of lithium ions from various sources.
- Liquid-Liquid Extraction : Studies have shown that this compound can be effectively used in liquid-liquid extraction processes. It interacts with hydrophobic crown ethers, enhancing the extraction efficiency of lithium ions from aqueous solutions into organic solvents . This method is particularly advantageous for recovering lithium from brines and spent batteries, contributing to sustainable resource management.
- Hydration Effects : The hydration dynamics of this compound have been investigated, revealing how water molecules influence its extraction capabilities. Understanding these hydration effects can lead to optimized extraction protocols for lithium recovery from industrial waste streams .
Chemical Synthesis
This compound serves as an important reagent in chemical synthesis.
- Preparation of Lithium Compounds : It is frequently employed in the synthesis of various lithium-containing compounds, which are essential for numerous applications ranging from pharmaceuticals to advanced materials .
- Reactivity Studies : this compound's reactivity with different monomers has been explored, leading to insights into polymerization processes and the development of new materials with tailored properties .
Case Study 1: Lithium Recovery from Spent Batteries
A recent study highlighted the use of this compound in the recovery of lithium from spent lithium-ion batteries through liquid-liquid extraction. The results indicated that using this compound significantly improved extraction yields compared to traditional methods, underscoring its potential for recycling efforts in the battery industry.
Case Study 2: Electrochemical Performance Enhancement
In another investigation, polymer gel electrodes incorporating this compound were tested for their performance in electrochemical cells. The findings revealed enhanced ionic conductivity and stability, suggesting that this compound could play a vital role in developing next-generation energy storage devices.
Propiedades
Número CAS |
18390-55-1 |
|---|---|
Fórmula molecular |
C6H2LiN3O7 |
Peso molecular |
235.1 g/mol |
Nombre IUPAC |
lithium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7.Li/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |
Clave InChI |
XPSAAFFCAJIBSC-UHFFFAOYSA-M |
SMILES |
[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
18390-55-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















